

Application Note: Synthesis of Benzoxaboroles and Utilization of Chiral Benzonitrile Scaffolds

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Compound of Interest

Compound Name: *(R)*-2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile

CAS No.: 198226-53-8

Cat. No.: B1486610

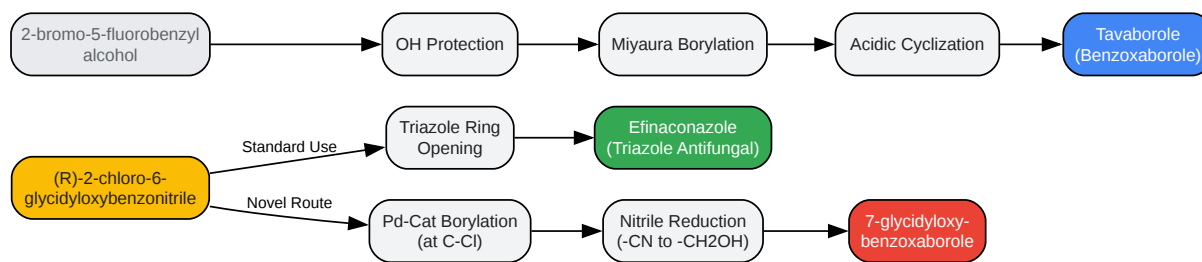
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Introduction

Benzoxaboroles are a class of boron-heterocycles characterized by a fused oxaborole ring. Their unique antifungal and anti-inflammatory activity stems from the empty p-orbital of the boron atom, which allows for reversible covalent bonding with biological nucleophiles (e.g., the cis-diols of tRNA synthetase). This protocol details the handling of halogenated benzonitriles and their conversion into bioactive scaffolds.[1]

Strategic Reaction Pathways

The following flowchart illustrates the divergence between the standard use of the starting material (Efinaconazole route) and the synthetic manipulation required to convert it into a benzoxaborole (Tavaborole-like route).



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Figure 1: Divergent synthetic pathways for halogenated benzonitrile precursors.

Protocol A: Standard Synthesis of Benzoxaborole (Tavaborole Reference)

Use this protocol if the goal is to synthesize the standard FDA-approved benzoxaborole.

Starting Material: 2-bromo-5-fluorobenzyl alcohol Reagents: Dihydropyran (DHP), n-Butyllithium (n-BuLi), Triisopropyl borate, HCl.

Step-by-Step Methodology:

- Protection:
 - Dissolve 2-bromo-5-fluorobenzyl alcohol in DCM.
 - Add 1.1 eq DHP and catalytic PPTS (Pyridinium p-toluenesulfonate).
 - Stir at RT for 4h to form the THP ether.
- Lithiation & Borylation:
 - Cool the protected intermediate in dry THF to -78°C under Argon.
 - Slowly add n-BuLi (1.2 eq). The bromine undergoes Lithium-Halogen exchange.
 - Add Triisopropyl borate (1.5 eq) dropwise.

- Allow to warm to RT. The boronate ester is formed.
- Deprotection & Cyclization (The "One-Pot" Finish):
 - Add 6N HCl directly to the reaction mixture.
 - Stir for 2h. The acid cleaves the THP group (revealing the alcohol) and hydrolyzes the borate ester.
 - Mechanism: The free alcohol spontaneously attacks the boronic acid to close the 5-membered oxaborole ring.
- Purification:
 - Extract with Ethyl Acetate. Recrystallize from Toluene/Heptane.

Protocol B: Utilization of (R)-2-chloro-6-glycidyloxybenzotrile

Use this protocol if utilizing the specific starting material provided in the prompt (Efinaconazole route).

Target: Synthesis of the Triazole-Alcohol Core.

- Epoxide Opening:
 - Dissolve (R)-2-chloro-6-glycidyloxybenzotrile in neat 1,2,4-triazole (excess) or use a polar solvent like DMF with K₂CO₃.
 - Heat to 80-90°C.
 - Outcome: Regioselective opening of the epoxide ring by the triazole nitrogen yields the secondary alcohol intermediate.
- Methylenation:
 - The nitrile group is typically hydrolyzed to an amide and subsequently reacted with methylenating agents in the final steps of Efinaconazole synthesis, distinct from

benzoxaborole chemistry.

Protocol C: Novel Synthesis of 7-Glycidyloxy-Benzoxaborole

Advanced Protocol: This describes the conversion of (R)-2-chloro-6-glycidyloxybenzotrile into a benzoxaborole derivative. Note: The epoxide is sensitive to the reducing conditions required for benzoxaborole formation.

Rationale: Converting the 2-chloro-benzotrile motif into a benzoxaborole requires replacing the Chlorine with Boron and converting the Nitrile into the hydroxymethyl "anchor" for the ring.

Reagents & Stoichiometry Table

Reagent	Equiv.	Role	Critical Parameter
(R)-SM	1.0	Precursor	High Purity (>98% ee)
Bis(pinacolato)diboron	1.2	Boron Source	Anhydrous conditions
Pd(dppf)Cl ₂	0.05	Catalyst	Argon atmosphere
KOAc	3.0	Base	Dry, micronized
NaBH ₄ / CoCl ₂	2.0	Reductant	Controlled addition

Detailed Workflow:

Step 1: Miyaura Borylation of the Aryl Chloride

Challenge: Aryl chlorides are less reactive than bromides. Use a specialized catalyst.[\[2\]](#)[\[3\]](#)

- Setup: In a glovebox or under strict Argon flow, combine (R)-2-chloro-6-glycidyloxybenzotrile, Bis(pinacolato)diboron, and KOAc in 1,4-Dioxane.
- Catalyst Addition: Add Pd(dppf)Cl₂ (or Pd₂(dba)₃ with XPhos for higher turnover).
- Reaction: Heat to 90°C for 12-16 hours.
 - Monitoring: HPLC must show disappearance of the aryl chloride.

- Workup: Filter through Celite to remove Pd. Concentrate to yield the Aryl-Pinacol Boronate.
 - Note: The epoxide ring usually survives these neutral/mildly basic conditions.

Step 2: Selective Nitrile Reduction & Cyclization

Challenge: Reducing the Nitrile (-CN) to the Alcohol (-CH₂OH) without opening the Epoxide. Standard LiAlH₄ is too aggressive.

- Reagent Choice: Use Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride (mild reduction to amine/alcohol) or Diisobutylaluminum hydride (DIBAL-H) at -78°C (controlled reduction to aldehyde, then alcohol).
- Procedure (DIBAL-H Method):
 - Dissolve the Boronate intermediate in dry Toluene at -78°C.
 - Add DIBAL-H (1.1 eq) dropwise. Stir 1h. (Reduces -CN to Imine/Aldehyde).
 - Quench carefully with Rochelle's salt.
 - Add secondary reducing agent (NaBH₄ in MeOH) to convert Aldehyde to Alcohol.
- Spontaneous Cyclization:
 - Upon formation of the hydroxymethyl group (-CH₂OH) ortho to the Boronate, treat with dilute HCl (1N).
 - The Pinacol group hydrolyzes, and the free boronic acid cyclizes with the neighboring alcohol to form the Benzoxaborole ring.
- Final Structure: 7-((R)-glycidyloxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

References

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